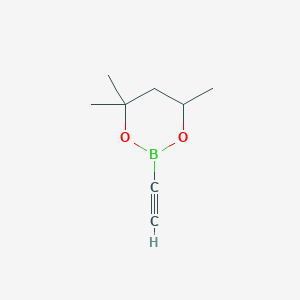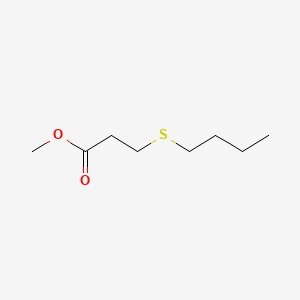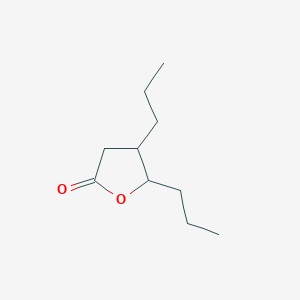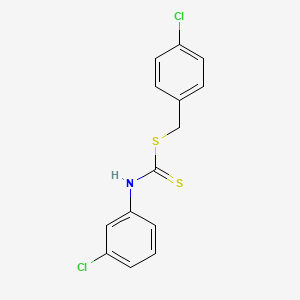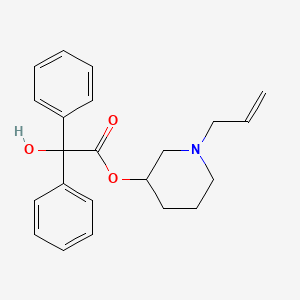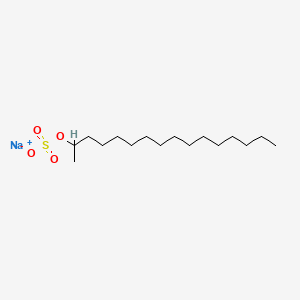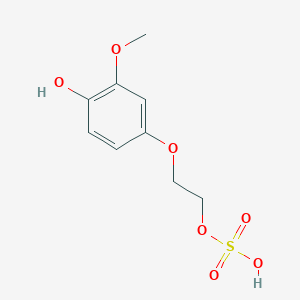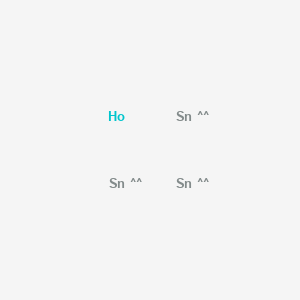
(1R,2R)-2-Methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methylcyclobutan-1-ol is a chiral organic compound with the molecular formula C5H10O. It is a cyclobutane derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon. The compound is notable for its stereochemistry, as it exists in the (1R,2R) configuration, meaning both substituents are on the same side of the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,2-dihalide, under basic conditions. For example, the reaction of 1,2-dibromo-2-methylpropane with a strong base like sodium hydroxide can yield this compound through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation of a suitable precursor. For instance, the hydrogenation of 2-methylcyclobutanone in the presence of a chiral catalyst can produce this compound with high enantiomeric purity. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Methylcyclobutanone
Reduction: 2-Methylcyclobutane
Substitution: 2-Methylcyclobutyl chloride
Scientific Research Applications
(1R,2R)-2-Methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with chiral centers.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methylcyclobutan-1-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Methylcyclobutan-1-ol: The enantiomer of (1R,2R)-2-Methylcyclobutan-1-ol, with opposite stereochemistry.
2-Methylcyclobutanone: A ketone derivative with similar structural features but different reactivity.
2-Methylcyclobutane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it valuable in both research and industrial applications.
Properties
CAS No. |
21024-61-3 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
HVPLFSASJVVSHR-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1O |
Canonical SMILES |
CC1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


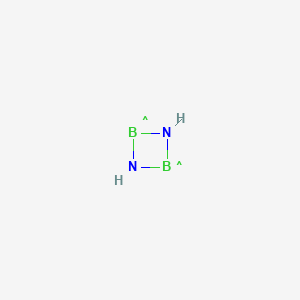
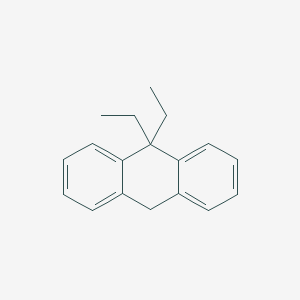
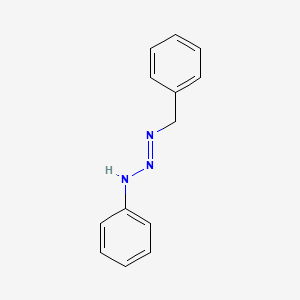
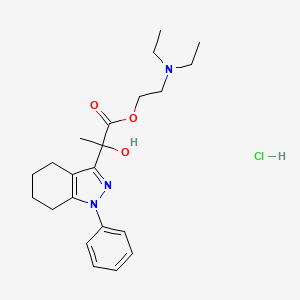
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

